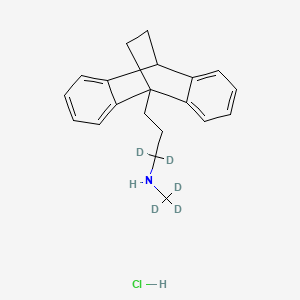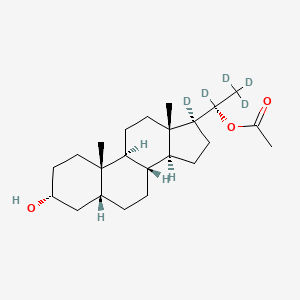
(3a,5b,21R)-20-Acetate Pregnane-3,20-diol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3” is a unique chemical entity with distinct properties and applications It is known for its versatile reactivity and has been studied extensively in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “(3” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of a metal with an organic halide, leading to the formation of a metal-carbon bond. This process can be carried out under various conditions, including transmetallation, metathesis, and hydrometallation . Each of these methods has its own set of reaction conditions and solvents that must be carefully controlled to achieve optimal yields.
Industrial Production Methods: In industrial settings, the production of “(3” often involves large-scale reactions using specialized equipment to maintain precise temperature and pressure conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the process. Industrial methods may also include continuous flow processes and the use of green solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: The compound “(3” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions: Common reagents used in the reactions of “(3” include halogens, acids, bases, and transition metal catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments. The choice of solvent also plays a significant role in the reaction outcomes, with polar and non-polar solvents being used depending on the specific reaction .
Major Products Formed: The major products formed from the reactions of “(3” depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds. The versatility of “(3” in forming different products makes it a valuable compound in synthetic chemistry .
Scientific Research Applications
The compound “(3” has numerous applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions. In biology, “(3” has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections . In medicine, it is used in drug development and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of “(3” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The compound’s ability to bind to specific receptors or enzymes is often the basis for its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and transition metal complexes. These compounds share some structural similarities but may differ in their reactivity and applications. Examples include compounds with metal-carbon bonds, such as organosilicon and organotin compounds .
Uniqueness: What sets “(3” apart from similar compounds is its unique combination of reactivity and stability. This makes it particularly useful in applications where other compounds might fail due to instability or lack of reactivity. Its versatility in undergoing various chemical reactions also adds to its uniqueness, making it a valuable tool in both research and industrial settings .
Properties
Molecular Formula |
C23H38O3 |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
[(1R)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16-,17-,18+,19-,20+,21+,22+,23-/m1/s1/i1D3,14D,19D |
InChI Key |
GQXZPRCPDHVBKD-QVNMSCIASA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@@]([2H])(C([2H])([2H])[2H])OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


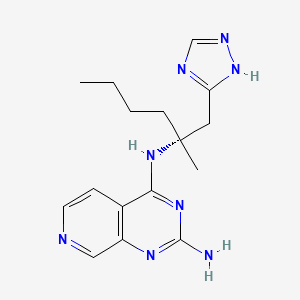
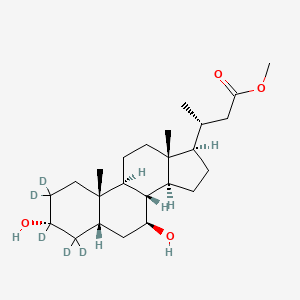


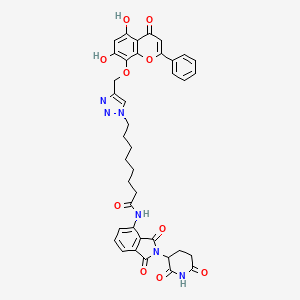
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
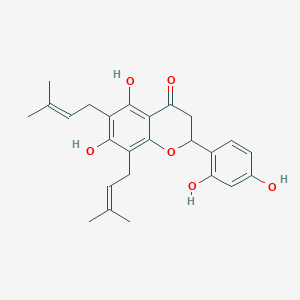
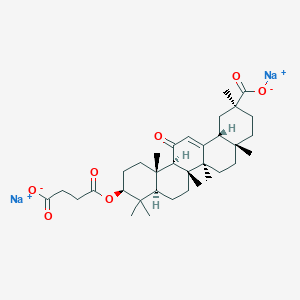
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
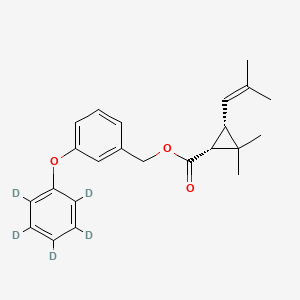
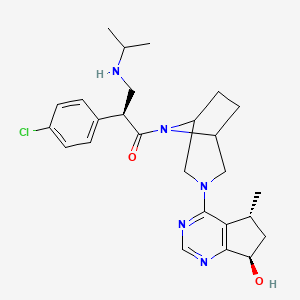
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
